molecular formula C11H12O4 B14050995 3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- CAS No. 4697-59-0

3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy-

Cat. No.: B14050995
CAS No.: 4697-59-0
M. Wt: 208.21 g/mol
InChI Key: CBSMRXMOCVRJKP-UHFFFAOYSA-N
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Description

3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- is a chemical compound belonging to the benzopyran family It is characterized by the presence of a benzopyran ring system with methoxy groups at the 7th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with dimethyl sulfate in the presence of a base to introduce the methoxy groups. This is followed by cyclization using an acid catalyst to form the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Various substituted benzopyran derivatives depending on the reagents used.

Scientific Research Applications

3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups at the 7th and 8th positions play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3H-2-Benzopyran-3-one, 1,4-dihydro-6,7-dimethoxy-
  • 3H-2-Benzopyran-3-one, 1,4-dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-
  • 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-

Uniqueness

3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.

Properties

CAS No.

4697-59-0

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

7,8-dimethoxy-1,4-dihydroisochromen-3-one

InChI

InChI=1S/C11H12O4/c1-13-9-4-3-7-5-10(12)15-6-8(7)11(9)14-2/h3-4H,5-6H2,1-2H3

InChI Key

CBSMRXMOCVRJKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CC(=O)OC2)C=C1)OC

Origin of Product

United States

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